

A Comparative NMR Study of Difluorobenzene Isomers: Unraveling Positional Isomerism

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Compound of Interest

Compound Name: 1,4-Difluorobenzene

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A detailed analysis of the ^1H , ^{13}C , and ^{19}F NMR spectra of ortho-, meta-, and para-difluorobenzene isomers, providing key comparative data and experimental protocols for researchers in spectroscopy, materials science, and drug development.

The substitution pattern of fluorine atoms on a benzene ring profoundly influences the molecule's electronic properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. This guide presents a comparative analysis of the three structural isomers of difluorobenzene: 1,2-difluorobenzene (ortho), 1,3-difluorobenzene (meta), and **1,4-difluorobenzene** (para). By examining their ^1H , ^{13}C , and ^{19}F NMR spectra, we can clearly distinguish these isomers based on their distinct chemical shifts and coupling constants. This information is crucial for the unambiguous identification of these compounds in various research and industrial applications.

Data Presentation: Comparative NMR Data

The following tables summarize the key ^1H , ^{13}C , and ^{19}F NMR spectral data for the three difluorobenzene isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Chemical Shifts (δ) and Coupling Constants (J)

Isomer	Proton	Chemical Shift (δ) in CDCl ₃ (ppm)	Coupling Constants (J in Hz)
1,2-Difluorobenzene	H-3, H-6	~7.12	$^3J(\text{H,H}) \approx 8.3$, $^4J(\text{H,H}) \approx 1.6$, $^3J(\text{H,F}) \approx 10.4$, $^4J(\text{H,F}) \approx 7.9$
	H-4, H-5		
1,3-Difluorobenzene	H-2	~6.73	$^3J(\text{H,H}) \approx 8.4$, $^4J(\text{H,F}) \approx 9.1$, $^5J(\text{H,F}) \approx 0.3$
	H-4, H-6		
	H-5		
1,4-Difluorobenzene	H-2, H-3, H-5, H-6	~7.00	$^3J(\text{H,H}) \approx 5.5$, $^4J(\text{H,H}) \approx 2.8$, $^3J(\text{H,F}) \approx 8.8$, $^4J(\text{H,F}) \approx 5.0$

Table 2: ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J)

Isomer	Carbon	Chemical Shift (δ) in CDCl ₃ (ppm)	Coupling Constants (J in Hz)
1,2-Difluorobenzene	C-1, C-2	~151 (dd)	$^1J(C,F) \approx 248$, $^2J(C,F) \approx 14$
	C-3, C-6	~124 (t)	$^2J(C,F) \approx 4$, $^3J(C,F) \approx 4$
	C-4, C-5	~117 (t)	$^3J(C,F) \approx 17$
1,3-Difluorobenzene	C-1, C-3	~163 (dd)	$^1J(C,F) \approx 246$, $^3J(C,F) \approx 10$
	C-2	~103 (t)	$^2J(C,F) \approx 26$
	C-4, C-6	~110 (d)	$^2J(C,F) \approx 21$
	C-5	~130 (t)	$^4J(C,F) \approx 3$
1,4-Difluorobenzene	C-1, C-4	~160 (dd)	$^1J(C,F) \approx 242$, $^4J(C,F) \approx 3.6$
	C-2, C-3, C-5, C-6	~115 (t)	$^2J(C,F) \approx 17$

Table 3: ^{19}F NMR Chemical Shifts (δ)

Isomer	Chemical Shift (δ) relative to CFCl ₃ (ppm)
1,2-Difluorobenzene	~ -138
1,3-Difluorobenzene	~ -110
1,4-Difluorobenzene	~ -120

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution NMR spectra of difluorobenzene isomers.

Sample Preparation: Samples of 1,2-, 1,3-, and **1,4-difluorobenzene** were prepared by dissolving approximately 5-10 mg of each isomer in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, trichlorofluoromethane (CFCl_3) can be used as an external reference.

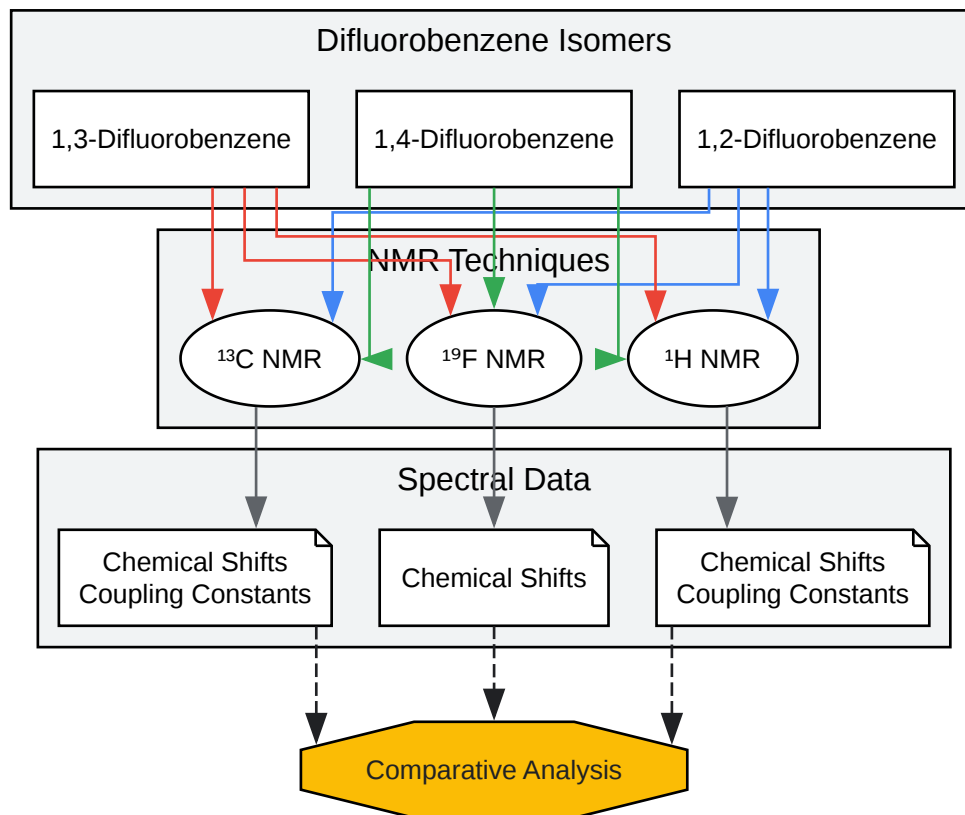
NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.

- ^1H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 transients. The free induction decay (FID) was processed with a line broadening of 0.3 Hz.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients. The FID was processed with a line broadening of 1.0 Hz.
- ^{19}F NMR: Proton-decoupled ^{19}F NMR spectra were acquired with a spectral width of 50 ppm, a relaxation delay of 1 s, and 64 transients.

Visualization of the Comparative Study

The logical workflow for the comparative analysis of difluorobenzene isomers using NMR spectroscopy is depicted in the following diagram.

Comparative NMR Analysis of Difluorobenzene Isomers



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